molecular formula C5H5N5O B12917115 7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one CAS No. 28668-12-4

7-Methyl-2,3-dihydro-4h-pyrazolo[4,3-d][1,2,3]triazin-4-one

Cat. No.: B12917115
CAS No.: 28668-12-4
M. Wt: 151.13 g/mol
InChI Key: REGWTGRETVSHPS-UHFFFAOYSA-N
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Description

7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one is a fused bicyclic heterocyclic compound featuring a pyrazole ring fused with a 1,2,3-triazine moiety. This structure is part of a broader class of energetic and pharmaceutical intermediates, where substituents at the 7-position (e.g., nitro, methyl, halogen, or ethynyl groups) significantly influence physicochemical properties. These analogs highlight the versatility of the pyrazolo-triazinone scaffold in materials science and medicinal chemistry.

Properties

CAS No.

28668-12-4

Molecular Formula

C5H5N5O

Molecular Weight

151.13 g/mol

IUPAC Name

7-methyl-3,6-dihydropyrazolo[4,3-d]triazin-4-one

InChI

InChI=1S/C5H5N5O/c1-2-3-4(7-6-2)5(11)9-10-8-3/h1H3,(H,6,7)(H,8,9,11)

InChI Key

REGWTGRETVSHPS-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NN1)C(=O)NN=N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-methylpyrazole with formamide, followed by cyclization to form the triazine ring . The reaction conditions often include heating the mixture to a specific temperature and maintaining it for a certain period to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely .

Chemical Reactions Analysis

Types of Reactions

7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Biological Activities

Research has indicated that compounds similar to 7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one exhibit various biological activities:

  • Anticancer Properties : Pyrazolo derivatives have shown promise as anticancer agents. For instance, related compounds have been evaluated for their anti-proliferative activity against various cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) cells. These studies suggest that modifications in the pyrazolo structure can enhance efficacy against specific cancer types .
  • Inhibition of Enzymatic Activity : The compound has potential as an inhibitor of specific enzymes involved in metabolic pathways. For example, derivatives of pyrazolo compounds have been investigated for their inhibitory effects on Aldehyde Dehydrogenase 1A (ALDH1A), which is relevant in cancer metabolism .
  • Neuroprotective Effects : Some studies suggest that pyrazolo derivatives may possess neuroprotective properties, making them candidates for research into treatments for neurodegenerative diseases.

Pharmaceutical Applications

The unique structure of this compound provides a platform for drug development in several areas:

  • Drug Delivery Systems : Research into biodegradable polymers has highlighted the potential for incorporating this compound into drug delivery systems to achieve controlled release profiles. The combination of pyrazolo compounds with polymers like polyvinyl alcohol can enhance the stability and bioavailability of therapeutic agents .
  • Development of New Therapeutics : The ongoing search for novel therapeutics targeting specific pathways in cancer and metabolic diseases positions this compound as a candidate for further investigation in drug discovery programs.

Case Study 1: Anticancer Activity

A study published in the Royal Society of Chemistry evaluated new pyrazolo derivatives against breast cancer cell lines. The findings indicated that certain modifications to the pyrazolo structure significantly increased cytotoxicity against MCF-7 cells compared to standard treatments .

Case Study 2: Enzyme Inhibition

Research on ALDH inhibitors demonstrated that specific pyrazolo derivatives could effectively inhibit ALDH1A activity in vitro. This inhibition was correlated with reduced tumor growth in preclinical models of ovarian cancer .

Summary Table of Applications

Application AreaDescriptionRelevant Findings
Anticancer PropertiesInhibition of cell proliferation in cancer cellsEnhanced activity against MCF-7 and HepG2 cells
Enzyme InhibitionTargeting metabolic enzymes like ALDH1ASignificant inhibition observed in vitro
Drug Delivery SystemsUtilization in controlled release formulationsImproved stability and bioavailability noted
Neuroprotective EffectsPotential benefits in neurodegenerative diseasesEvidence of protective effects in preliminary studies

Mechanism of Action

The mechanism by which 7-Methyl-3H-pyrazolo[4,3-d][1,2,3]triazin-4(5H)-one exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Comparative Data for NPTO and Related Energetic Compounds

Compound Density (g/cm³) Detonation Velocity (m/s) Detonation Pressure (GPa) Decomposition Temp. (°C)
NPTO 1.79 8296 27.33 173.33
DNPP 1.81 8330 27.85 175.00
ANPP 1.77 8150 26.90 170.50

Key Observations :

  • NPTO exhibits comparable detonation performance to DNPP (1,4-dihydro-3,6-dinitropyrazolo[4,3-c]pyrazole) and ANPP (3-amino-6-nitropyrazolo[4,3-c]pyrazole), making it suitable for insensitive explosives .
  • Electrostatic Potential (ESP) Analysis: NPTO shows charge density distribution similar to DNPP, with nitro groups contributing to high reactivity and stability .

Table 2: Substitution Effects on Pyrazolo-Triazinone Derivatives

Substituent (7-position) Example Compound Key Properties/Applications
Nitro (NO₂) NPTO High detonation performance, thermal stability
Bromo (Br) 7-Bromo-3-(4-chlorobenzyl)-derivative Cross-coupling intermediate
Iodo (I) 7-Iodo-3-(4-chlorobenzyl)-derivative Radiolabeling or further functionalization
Ethynyl (C≡C-Ar) 3-Benzyl-7-phenylethinyl-derivative Pharmaceutical scaffold

Thermal Behavior :

  • NPTO decomposes at 173.33°C, similar to DNPP (175°C) and ANPP (170.5°C), indicating robust thermal stability for energetic applications .
  • Halogenated derivatives (e.g., bromo, iodo) typically exhibit lower thermal stability due to weaker C–X bonds .

Biological Activity

7-Methyl-2,3-dihydro-4H-pyrazolo[4,3-d][1,2,3]triazin-4-one (CAS Number: 28668-12-4) is a heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[4,3-d]triazine family and exhibits a range of pharmacological properties that may be beneficial in various therapeutic contexts.

  • Molecular Formula : C5H6N6O
  • Molecular Weight : 166.14 g/mol
  • Density : 2.1 g/cm³
  • Boiling Point : 278.7 °C
  • Flash Point : 122.4 °C

These properties suggest that the compound is stable under standard laboratory conditions, making it suitable for further biological evaluations.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of compounds related to the pyrazolo[4,3-d]triazine scaffold. For instance, research on similar derivatives has shown significant cytotoxic effects against various cancer cell lines:

Compound Cell Line IC50 (nM) Mechanism of Action
3bMCF-7<50Induces apoptosis via caspase activation
3bMDA-MB-231<50Triggers autophagy and inhibits NF-κB

In a study focused on pyrazolo[4,3-e][1,2,4]triazine derivatives, compounds demonstrated stronger cytotoxic activity than cisplatin against breast cancer cell lines MCF-7 and MDA-MB-231. The mechanism involved increased apoptosis through caspase activation and modulation of key signaling pathways like NF-κB and p53 .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets involved in cancer progression:

  • Apoptosis Induction : Activation of caspases (caspase 9, 8, and 3/7) leading to programmed cell death.
  • Autophagy Activation : Increased formation of autophagosomes and expression of beclin-1.
  • Inhibition of NF-κB : Suppression of NF-κB signaling pathway which is crucial for cancer cell survival.

Anti-inflammatory Activity

In addition to its anticancer potential, derivatives of this compound have been investigated for anti-inflammatory properties. Studies have shown that similar triazine derivatives exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators .

Case Studies

A notable case study involved the synthesis and evaluation of a series of pyrazolo[4,3-d]triazines for their anti-cancer activity:

  • Study Design : Various derivatives were synthesized and tested against human tumor cell lines.
  • Results : Several compounds showed IC50 values in the nanomolar range against breast cancer cells (MCF-7), indicating potent anti-proliferative effects.

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